

# An In-depth Technical Guide to the Physicochemical Properties of 6-Bromonicotinonitrile

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## Compound of Interest

Compound Name: 6-Bromonicotinonitrile

Cat. No.: B145350

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## Introduction

**6-Bromonicotinonitrile**, also known as 2-bromo-5-cyanopyridine, is a halogenated pyridine derivative that serves as a crucial building block in organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing nitrile group and the bromine atom on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. In the realm of drug discovery and development, **6-bromonicotinonitrile** is a key intermediate for the creation of novel pharmaceutical agents, contributing to the development of compounds with diverse biological activities. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a summary of its safety profile.

## Physicochemical Properties of 6-Bromonicotinonitrile

The fundamental physical and chemical characteristics of **6-Bromonicotinonitrile** are summarized in the table below. These properties are essential for its handling, reaction setup, and integration into synthetic workflows.

Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrN <sub>2</sub>	[1][2]
Molecular Weight	183.01 g/mol	[1][2]
Appearance	Solid	[3]
Melting Point	136-140 °C	[3]
Boiling Point	261.6 °C at 760 mmHg	[3]
Density	1.72 g/cm <sup>3</sup>	[3]
Solubility	Information not widely available, but expected to be soluble in common organic solvents.	
IUPAC Name	6-bromopyridine-3-carbonitrile	[2]
CAS Number	139585-70-9	[1][2]
InChI	1S/C6H3BrN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H	[3]
InChIKey	XHYGUDGTUJPSNX-UHFFFAOYSA-N	[3]
SMILES	C1=C(C=NC(=C1)Br)C#N	[4]

## Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of **6-Bromonicotinonitrile**. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

- **NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C):** Provides detailed information about the molecular structure, including the number and connectivity of hydrogen and carbon atoms.
- **Infrared (IR) Spectroscopy:** Used to identify the functional groups present in the molecule, such as the characteristic nitrile (C≡N) stretch.

- Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structure elucidation.

## Experimental Protocols

The following are detailed, generalized methodologies for the determination of the key physicochemical properties of a solid organic compound like **6-Bromonicotinonitrile**.

### Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid.<sup>[5]</sup>

Apparatus:

- Melting point apparatus (digital or oil bath-based)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Ensure the **6-Bromonicotinonitrile** sample is dry and finely powdered. If necessary, grind the sample to a fine powder using a mortar and pestle.<sup>[5]</sup>
- Loading the Capillary Tube: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.
- Measurement:
  - Place the loaded capillary tube into the heating block or oil bath of the melting point apparatus.
  - Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.<sup>[6]</sup>
- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). The recorded melting point is typically reported as this range.<sup>[6]</sup>

## Solubility Determination (Shake-Flask Method)

The shake-flask method is a classical approach to determining the solubility of a substance in a specific solvent.<sup>[7]</sup>

Apparatus:

- Analytical balance
- Vials or flasks with screw caps
- Mechanical shaker or orbital incubator
- Centrifuge or filtration apparatus (e.g., syringe filters)
- Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

- Preparation: Add an excess amount of **6-Bromonicotinonitrile** to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial. The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Seal the vials and place them in a mechanical shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.<sup>[7]</sup>
- Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid any solid particles in the collected supernatant or filtrate.

- Quantification: Analyze the concentration of **6-Bromonicotinonitrile** in the clear, saturated solution using a pre-calibrated analytical method such as HPLC or UV-Vis spectroscopy.[7] The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

## FT-IR Spectroscopy (KBr Pellet Method)

This method is suitable for acquiring the infrared spectrum of a solid sample.[8]

Apparatus:

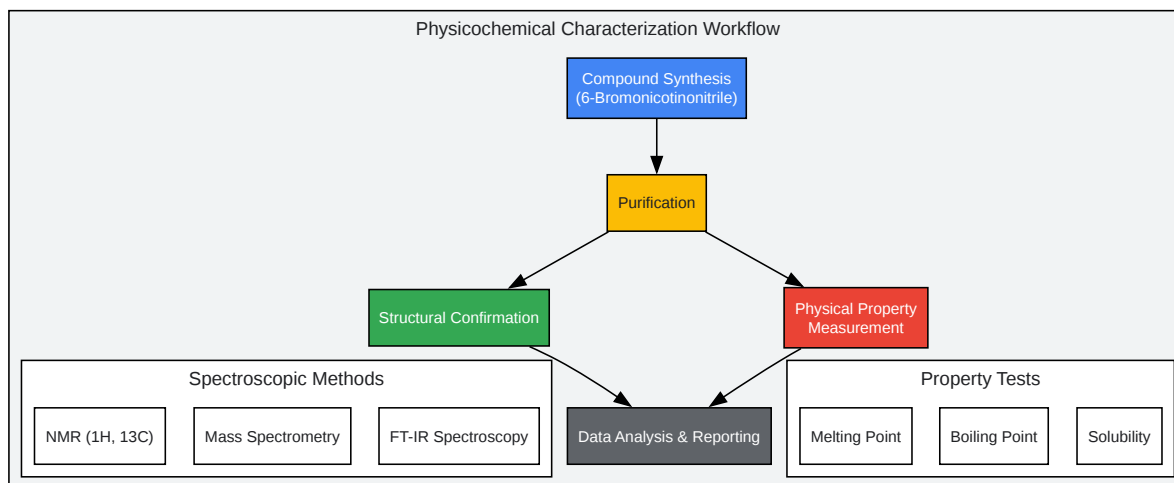
- Fourier-Transform Infrared (FT-IR) spectrometer
- Agate mortar and pestle
- KBr pellet press kit (die and hydraulic press)
- Infrared-grade potassium bromide (KBr), dried

Procedure:

- Sample Preparation: Grind 1-2 mg of **6-Bromonicotinonitrile** with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture should be ground to a very fine, homogenous powder to minimize light scattering.[8]
- Pellet Formation: Place a portion of the powdered mixture into the pellet die. Apply pressure using a hydraulic press according to the manufacturer's instructions to form a thin, transparent, or translucent KBr pellet.
- Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Analysis: Record the infrared spectrum, typically in the range of 4000 to 400  $\text{cm}^{-1}$ . The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in **6-Bromonicotinonitrile**.

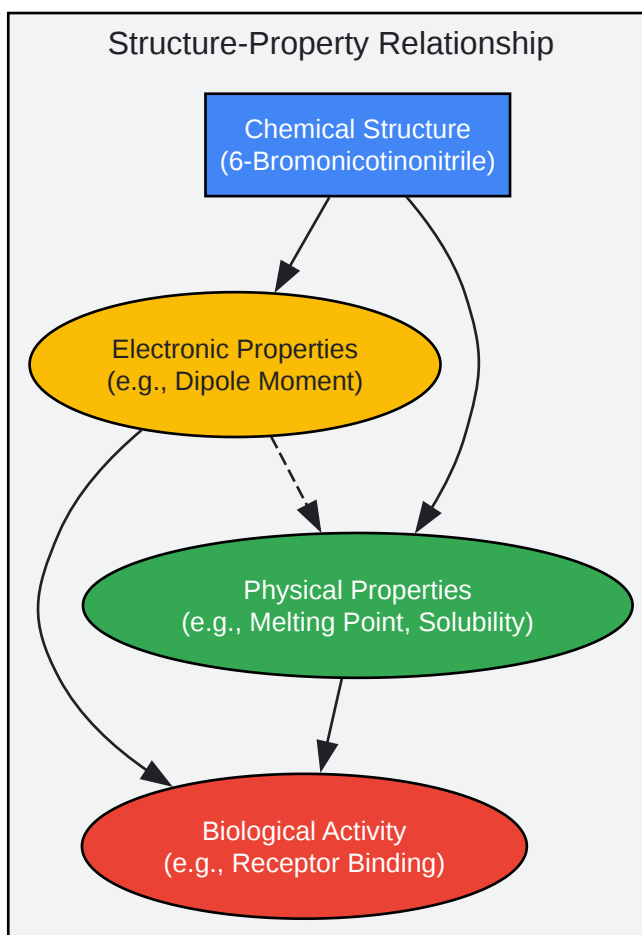
## Visualizations

The following diagrams illustrate key workflows and concepts relevant to the physicochemical characterization of chemical compounds.



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Workflow for Physicochemical Characterization.



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Conceptual Diagram of Structure-Property Relationships.

## Safety Information

**6-Bromonicotinonitrile** is classified as a hazardous substance and should be handled with appropriate safety precautions.

- Hazards: It is toxic if swallowed, causes skin irritation, and may cause serious eye irritation and respiratory irritation.[9]
- Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, or vapors.

- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [\[1\]](#)

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

## Conclusion

This technical guide provides a detailed overview of the physicochemical properties of **6-Bromonicotinonitrile**, a compound of significant interest to the scientific and drug development communities. The tabulated data, along with standardized experimental protocols, offer a practical resource for researchers. The provided visualizations further clarify the workflow for chemical characterization and the fundamental relationship between a molecule's structure and its properties. A thorough understanding of these characteristics is paramount for the safe and effective use of **6-Bromonicotinonitrile** in synthetic chemistry and medicinal research.

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